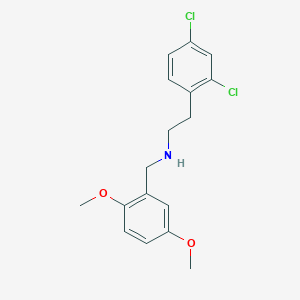

2-(2,4-dichlorophenyl)-N-(2,5-dimethoxybenzyl)ethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2,4-dichlorophenyl)-N-(2,5-dimethoxybenzyl)ethanamine, commonly known as 2C-H, is a synthetic phenethylamine that belongs to the 2C family of psychedelics. It was first synthesized in 1974 by Alexander Shulgin, a renowned chemist and pharmacologist. 2C-H is known for its potent psychoactive effects and is often used as a research chemical in scientific studies.

Mechanism of Action

The exact mechanism of action of 2C-H is not fully understood, but it is known to act as a partial agonist at the 5-HT2A receptor. This results in the activation of downstream signaling pathways that are involved in the regulation of neurotransmitter release, neuronal excitability, and synaptic plasticity. The psychoactive effects of 2C-H are thought to be mediated by its effects on these pathways.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 2C-H are complex and vary depending on the dose, route of administration, and individual factors. At low doses, 2C-H is reported to produce mild psychedelic effects, such as altered perception, enhanced mood, and increased sociability. At higher doses, it can cause more intense effects, such as visual hallucinations, ego dissolution, and altered sense of time.

Advantages and Limitations for Lab Experiments

The use of 2C-H in laboratory experiments has several advantages, including its high potency, selectivity for the 5-HT2A receptor, and relatively low toxicity. However, there are also limitations to its use, such as the lack of standardized dosing protocols, potential for adverse effects, and legal restrictions on its use.

Future Directions

There are several potential future directions for research on 2C-H. One area of interest is the development of novel therapeutic agents based on the structure of 2C-H. Another area of interest is the investigation of the long-term effects of 2C-H use on brain function and behavior. Additionally, further research is needed to elucidate the mechanisms underlying the psychoactive effects of 2C-H and to develop safe and effective dosing protocols for its use in research settings.

Conclusion:

In conclusion, 2-(2,4-dichlorophenyl)-N-(2,5-dimethoxybenzyl)ethanamine, or 2C-H, is a synthetic phenethylamine that has been used in scientific research to investigate its psychoactive effects and potential therapeutic applications. Its mechanism of action involves partial agonism at the serotonin 5-HT2A receptor, resulting in downstream effects on neurotransmitter release, neuronal excitability, and synaptic plasticity. While there are advantages and limitations to its use in laboratory experiments, further research is needed to fully understand its effects and potential applications.

Synthesis Methods

The synthesis of 2C-H involves the reaction of 2,4-dichlorophenylacetonitrile with 2,5-dimethoxybenzylmagnesium bromide, followed by reduction of the resulting imine with sodium borohydride. The final product is obtained as a white crystalline powder with a melting point of 217-219°C.

Scientific Research Applications

2C-H has been used in scientific research to investigate its psychoactive effects and potential therapeutic applications. Studies have shown that 2C-H has a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. It has been suggested that 2C-H may have potential as a treatment for depression, anxiety, and other psychiatric disorders.

properties

IUPAC Name |

2-(2,4-dichlorophenyl)-N-[(2,5-dimethoxyphenyl)methyl]ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19Cl2NO2/c1-21-15-5-6-17(22-2)13(9-15)11-20-8-7-12-3-4-14(18)10-16(12)19/h3-6,9-10,20H,7-8,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDOPORLIDRGTEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CNCCC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-dichlorophenyl)-N-[(2,5-dimethoxyphenyl)methyl]ethanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5090280.png)

![cyclohexyl 4-[(phenoxyacetyl)amino]benzoate](/img/structure/B5090301.png)

![N-isopropyl-1'-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5090311.png)

![N-(4-ethoxyphenyl)-1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5090319.png)

![N-(3-fluorophenyl)-2-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5090323.png)

![10-acetyl-3-(2-furyl)-11-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5090328.png)

![methyl 4-{[2-(4-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate](/img/structure/B5090329.png)

![6-bromo-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-a]pyridine 3-oxide](/img/structure/B5090337.png)

![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)tetrahydro-2H-pyran-4-amine](/img/structure/B5090369.png)

![4-methoxy-N-({[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5090371.png)

![3-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4,5-dione 4-oxime](/img/structure/B5090379.png)